

# physicochemical properties of 5-Bromo-4-chloropyrimidine hydrochloride

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## Compound of Interest

Compound Name: 5-Bromo-4-chloropyrimidine  
hydrochloride

Cat. No.: B1527785

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An In-depth Technical Guide to the Physicochemical Properties of **5-Bromo-4-chloropyrimidine Hydrochloride**

## Introduction

5-Bromo-4-chloropyrimidine and its hydrochloride salt are heterocyclic organic compounds that serve as crucial building blocks in modern medicinal chemistry and drug discovery. The strategic placement of halogen atoms—a bromine at the C5 position and a chlorine at the C4 position—provides differential reactivity, enabling selective functionalization through various synthetic methodologies such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This versatility makes it a valuable intermediate in the synthesis of complex, biologically active molecules, including potential antiviral and antitumor agents.<sup>[1]</sup>

This guide provides a comprehensive overview of the core physicochemical properties of **5-Bromo-4-chloropyrimidine hydrochloride**. It is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this reagent for its effective evaluation, handling, and application in synthetic workflows. We will delve into its chemical identity, physical characteristics, spectroscopic signature, stability, and the critical protocols for its validation, ensuring both scientific integrity and practical utility.

## Chemical Identity and Structure

Accurate identification is the foundation of all chemical research. **5-Bromo-4-chloropyrimidine hydrochloride** is identified by its unique CAS number and molecular structure. The hydrochloride salt form enhances its handling properties and can influence its solubility profile compared to the free base.

- IUPAC Name: **5-bromo-4-chloropyrimidine hydrochloride**
- CAS Number: 1220039-87-1[2]
- Molecular Formula:  $C_4H_3BrClN_2$
- InChI Key: KZKRABGLKPDEFS-UHFFFAOYSA-N

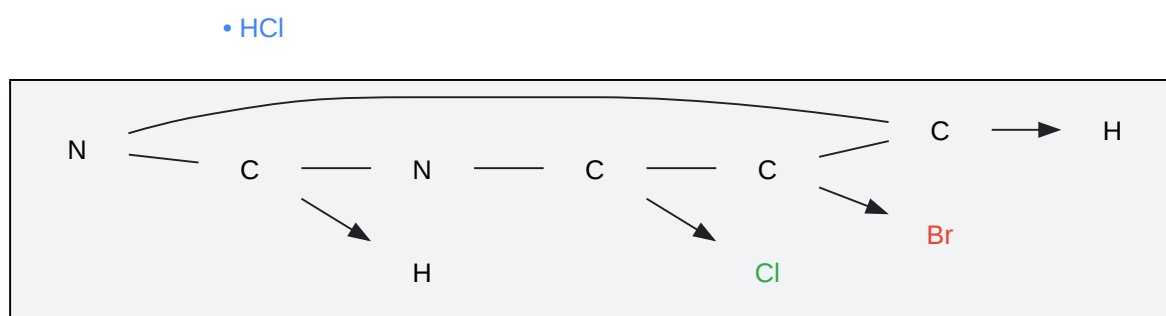


Figure 1: Chemical Structure of 5-Bromo-4-chloropyrimidine Hydrochloride

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Figure 1: Chemical Structure of **5-Bromo-4-chloropyrimidine Hydrochloride**

## Physicochemical Properties Summary

The following table summarizes the key physicochemical properties of 5-Bromo-4-chloropyrimidine and its hydrochloride salt. Data for the free base is often reported and is included for comparative purposes.

Property	Value	Source
Molecular Weight	229.90 g/mol (Hydrochloride Salt) 193.43 g/mol (Free Base)	[3]
Appearance	Colorless to pale yellow crystal or powder (Free Base)	[1]
Melting Point	~75-78 °C (Free Base)	[1]
Solubility (Free Base)	Good solubility in ethanol, dimethylformamide (DMF), and dichloromethane	[1]
Density (Predicted)	1.859 ± 0.06 g/cm <sup>3</sup> (Isomer)	[4]
XLogP3 (Predicted)	1.9 (Free Base)	[5]
Topological Polar Surface Area	25.8 Å <sup>2</sup> (Free Base)	[5][6]

## In-Depth Analysis of Properties

### Physical State and Solubility

5-Bromo-4-chloropyrimidine is typically a colorless to pale yellow crystalline solid.[1] The hydrochloride salt is expected to be a solid as well. Understanding its solubility is critical for designing reaction conditions. The free base is soluble in common organic solvents such as DMF, dichloromethane, and ethanol.[1] As a hydrochloride salt, its solubility in polar protic solvents like water and methanol is expected to be enhanced, which can be advantageous for certain reaction types or work-up procedures.

### Thermal Properties and Stability

The free base is reported to be relatively stable under normal conditions of light and heat.[1] For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place under an inert atmosphere to prevent potential degradation, such as hydrolysis of the halogen substituents.[1][7] The melting point of the closely related free base is approximately 75-78 °C, which provides a useful, albeit indirect, thermal reference.[1]

### Spectroscopic Profile for Structural Validation

Spectroscopic analysis is non-negotiable for confirming the identity and purity of starting materials. While specific spectra for the hydrochloride salt are best obtained directly from the supplier, the expected features can be predicted based on its structure.[\[8\]](#)[\[9\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The spectrum is expected to be simple, showing two distinct singlets in the aromatic region corresponding to the two protons on the pyrimidine ring. The exact chemical shifts would be influenced by the solvent used.
  - $^{13}\text{C}$  NMR: The spectrum should display four signals for the four unique carbon atoms in the pyrimidine ring. The carbons bonded to the electronegative nitrogen, bromine, and chlorine atoms will be shifted downfield.
- Mass Spectrometry (MS):
  - Mass spectrometry is essential for confirming the molecular weight.[\[10\]](#) The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak. This is due to the natural abundance of bromine isotopes ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ , in an approximate 1:1 ratio) and chlorine isotopes ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$ , in an approximate 3:1 ratio), resulting in a distinctive cluster of peaks that serves as a powerful confirmation of the compound's elemental composition.[\[10\]](#)

## Safety, Handling, and Reactivity

### Hazard Identification and Safe Handling

Based on data for structurally similar compounds, **5-Bromo-4-chloropyrimidine hydrochloride** should be handled with care. It is classified as an irritant and may be harmful if swallowed.[\[5\]](#)[\[11\]](#)

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation), H335 (May cause respiratory irritation).[\[7\]](#)[\[12\]](#)
- Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes chemical-resistant gloves, safety goggles or a face shield, and a

lab coat.[1] All work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or aerosols.[1][13]

- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][11]

## Chemical Reactivity

The utility of **5-Bromo-4-chloropyrimidine hydrochloride** lies in the differential reactivity of its two halogen substituents. The chlorine atom at the C4 position is generally more susceptible to nucleophilic aromatic substitution (S<sub>N</sub>Ar) reactions. In contrast, the bromine atom at the C5 position is more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings.[14] This predictable reactivity allows for a stepwise and controlled approach to building molecular complexity, making it a highly valuable tool for synthetic chemists.

## Experimental Protocol: A Self-Validating Workflow for Identity Confirmation

To ensure the trustworthiness of experimental results, every batch of a critical reagent like **5-Bromo-4-chloropyrimidine hydrochloride** must be validated in-house. The following workflow represents a self-validating system to confirm the material's identity and purity before its use in a synthetic campaign.

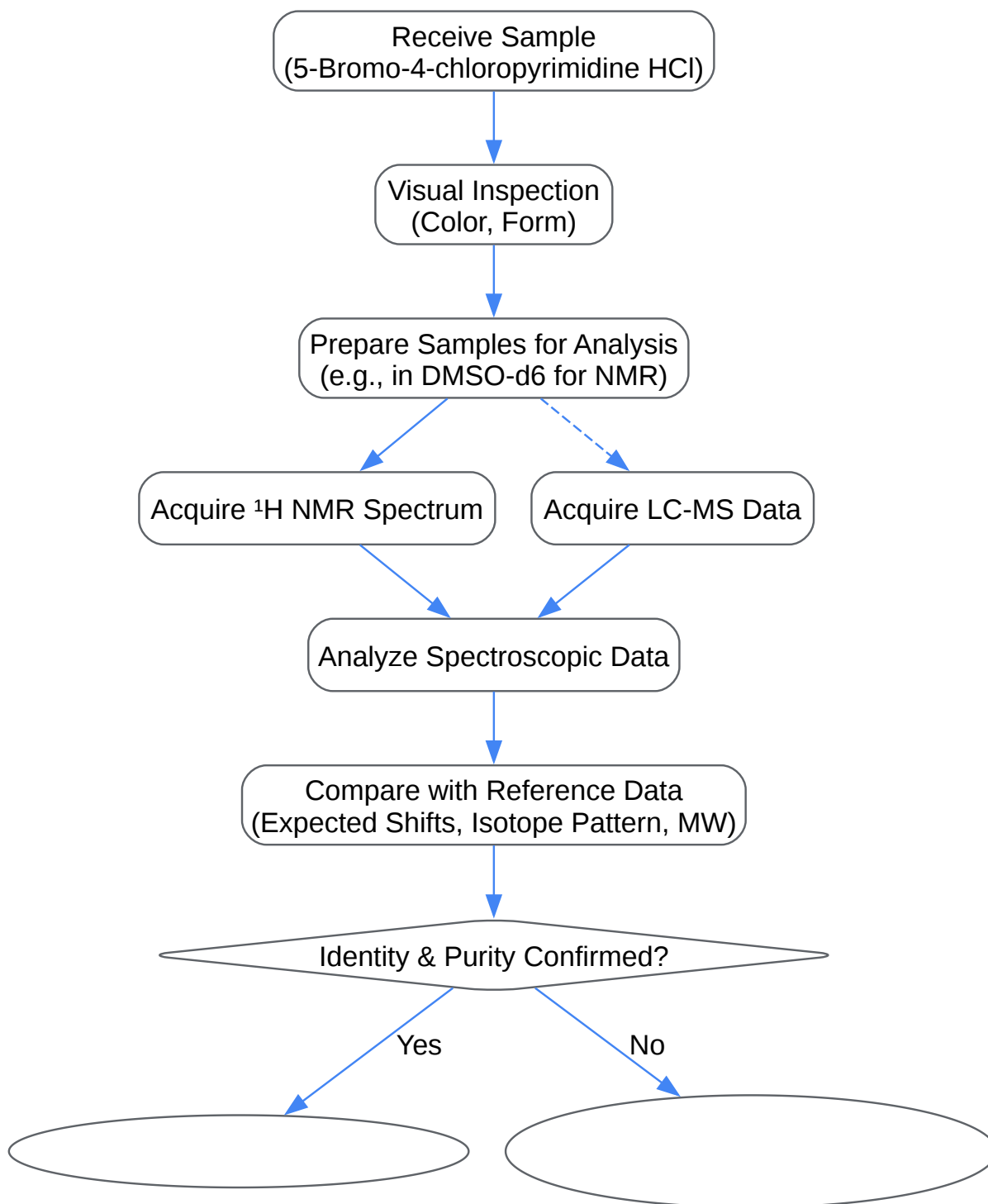


Figure 2: Workflow for Reagent Validation

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Figure 2: Workflow for Reagent Validation

## Step-by-Step Methodology:

- **Sample Logging and Visual Inspection:** Upon receipt, log the material's details (lot number, supplier). Visually inspect the compound for expected appearance (e.g., off-white solid) and note any discoloration, which could indicate degradation.[15]
- **Sample Preparation:** Accurately weigh a small sample (~5-10 mg) and dissolve it in a suitable deuterated solvent (e.g., DMSO- $d_6$ ) for NMR analysis. Prepare a separate, more dilute sample in a solvent like methanol or acetonitrile for LC-MS analysis.
- **NMR Spectroscopy:** Acquire a  $^1H$  NMR spectrum. The primary validation check is to confirm the presence of the expected signals (e.g., two singlets in the aromatic region) and the absence of significant impurities.
- **Liquid Chromatography-Mass Spectrometry (LC-MS):** Inject the sample into an LC-MS system. The liquid chromatography component will assess purity by showing a single major peak, while the mass spectrometer will confirm the molecular weight. Critically, verify the presence of the characteristic Br/Cl isotopic cluster.
- **Data Analysis and Approval:** Compare the acquired NMR and MS data against reference spectra or theoretical predictions. If the data confirms the structure and indicates high purity (>95%), the material is approved for use. If discrepancies are found, the material should be quarantined, and further investigation is required.[15]

This rigorous validation workflow ensures that the structural integrity of the starting material is confirmed, providing a solid and trustworthy foundation for subsequent synthetic transformations.

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